molecular formula C22H22FN5O B11031279 N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}-4-fluorobenzamide

N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}-4-fluorobenzamide

Cat. No.: B11031279
M. Wt: 391.4 g/mol
InChI Key: IRZIAKFBAVQUNR-UHFFFAOYSA-N
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Description

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the ethylphenyl and fluorobenzoyl groups. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Ethylphenyl derivatives: Used to introduce the ethylphenyl group.

    Fluorobenzoyl chloride:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalysts: To accelerate the reaction rates.

    Solvents: To dissolve reactants and facilitate the reactions.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-METHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE
  • N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-CHLOROBENZOYL)GUANIDINE

Uniqueness

N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ETHYLPHENYL)-N’'-(4-FLUOROBENZOYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C22H22FN5O/c1-4-16-5-11-19(12-6-16)26-22(28-21-24-14(2)13-15(3)25-21)27-20(29)17-7-9-18(23)10-8-17/h5-13H,4H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

IRZIAKFBAVQUNR-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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